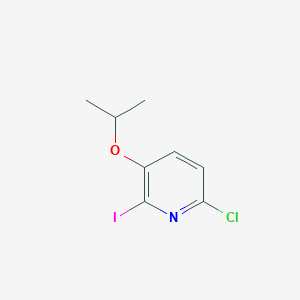

6-Chloro-2-iodo-3-isopropoxypyridine

Description

Significance of Pyridines as Core Heterocyclic Scaffolds in Advanced Chemical Synthesis

Pyridine (B92270) and its derivatives are fundamental building blocks in the realm of organic chemistry, holding a significant position as core heterocyclic scaffolds. rsc.orgresearchgate.net This class of nitrogen-containing aromatic compounds is not only a precursor for a vast array of agrochemicals and pharmaceuticals but also serves as a crucial reagent and solvent in various chemical transformations. researchgate.net The unique electronic properties of the pyridine ring, characterized by its electron-deficient nature, and the presence of a basic nitrogen atom, impart distinct reactivity and functionality. This has made pyridine scaffolds a "privileged" structure in medicinal chemistry, consistently incorporated into a diverse range of FDA-approved drugs. rsc.orgresearchgate.net

The versatility of the pyridine nucleus allows for extensive functionalization, enabling the synthesis of complex molecules with tailored biological activities. nih.gov Pyridine-based drugs have demonstrated a wide spectrum of therapeutic applications, including use as anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory agents. nih.govnih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding with biological receptors, which can significantly enhance the pharmacokinetic properties of drug molecules. nih.gov The sheer volume of publications and approved drugs containing this scaffold underscores its enduring importance in the development of new chemical entities. nih.gov

Evolution of Synthetic Strategies for Functionalized Pyridines

The enduring importance of the pyridine core in both biological and chemical sciences has driven the continuous development of synthetic methodologies for its functionalization for over a century. researchgate.net Historically, the synthesis of functionalized pyridines relied heavily on traditional condensation reactions. nih.gov While effective, these methods often require harsh reaction conditions and may lack regioselectivity.

Modern organic synthesis has witnessed a significant evolution, with the emergence of more sophisticated and efficient strategies for constructing and modifying the pyridine ring. nih.gov Transition-metal-catalyzed cross-coupling and cyclization reactions have become powerful tools for creating highly substituted and complex pyridine derivatives with excellent control over the placement of functional groups. nih.gov These advanced methods offer milder reaction conditions, broader substrate scope, and improved yields compared to classical approaches. researchgate.net Furthermore, the development of direct C-H functionalization techniques represents a paradigm shift towards more atom-economical and sustainable synthetic routes, minimizing the generation of waste. researchgate.net The continuous innovation in synthetic strategies provides chemists with a versatile toolbox to access a wide array of functionalized pyridines for various applications. northumbria.ac.uk

Position of Halogenated and Alkoxypyridines within Modern Organic Chemistry

Halogenated pyridines are key intermediates in organic synthesis, particularly in the preparation of pharmaceutically active compounds. nih.govorgsyn.org The introduction of halogen atoms onto the pyridine ring provides reactive handles for subsequent transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), nucleophilic aromatic substitutions, and metal-halogen exchange reactions. nih.govacs.org This allows for the facile introduction of a wide variety of functional groups, making halogenated pyridines versatile building blocks for the synthesis of complex molecular architectures. The regioselective halogenation of pyridines is a critical aspect of their synthesis, with various methods developed to control the position of halogenation. nih.govorgsyn.org

Overview of 6-Chloro-2-iodo-3-isopropoxypyridine as a Strategic Synthetic Intermediate

This compound is a polyfunctionalized pyridine derivative that serves as a valuable and strategic intermediate in organic synthesis. Its utility stems from the orthogonal reactivity of its three distinct functional groups: a chloro substituent at the 6-position, an iodo substituent at the 2-position, and an isopropoxy group at the 3-position.

The presence of two different halogen atoms allows for selective and sequential functionalization. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions. This differential reactivity enables the selective substitution of the iodo group while leaving the chloro group intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the controlled and efficient synthesis of complex, highly substituted pyridine derivatives.

The isopropoxy group, an electron-donating substituent, modulates the electronic properties of the pyridine ring, influencing its reactivity and the regioselectivity of further reactions. This alkoxy group can also play a role in the biological activity of the final target molecules. The combination of these functional groups makes this compound a versatile building block for the construction of a wide range of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds discussed in this article.

Table 1: Properties of Related Halogenated Pyridines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Chloro-2-iodo-3-hydroxypyridine cymitquimica.com | C5H3ClINO | 255.44 |

| 6-Chloro-2-iodo-3-methylpyridine | C6H5ClIN | 253.47 |

| 6-Chloro-2-iodo-3-methoxypyridine guidechem.com | C6H5ClINO | 269.46 |

| 6-Chloro-2-fluoro-3-iodopyridine | C5H2ClFIN | 257.43 |

| 2-Chloro-3-Iodo-4-Pyridinamine chemicalbook.com | C5H4ClIN2 | 269.46 |

De Novo Synthesis of Substituted Pyridine Rings

De novo synthesis offers a powerful route to substituted pyridines by assembling the heterocyclic ring from simpler, non-cyclic starting materials. This bottom-up approach allows for the incorporation of desired substituents at specific positions from the outset.

Classic condensation reactions form the historical foundation of pyridine synthesis. The Hantzsch pyridine synthesis , first described in 1881, typically involves a multicomponent reaction between a β-keto ester, an aldehyde, and ammonia or an ammonia source, followed by an oxidation step to yield the pyridine ring. wikipedia.orgmdpi.com Variations of this method have been developed to introduce different substitution patterns. mdpi.com The Chichibabin pyridine synthesis is another foundational method that utilizes the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, though it can sometimes be limited by lower yields. wikipedia.org

More contemporary methods have focused on developing milder, more modular, and highly versatile routes. One such approach involves a cascade reaction that includes a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This sequence generates a 3-azatriene intermediate, which then undergoes electrocyclization and subsequent air oxidation to afford highly substituted pyridines in good yields. nih.gov Another transition-metal-free approach involves the ring expansion of 2-allyl-2H-azirines, promoted by a base like DBU. This reaction proceeds through the formation of 1-azatrienes that electrocyclize in situ to form the pyridine products. organic-chemistry.org

Table 1: Comparison of Selected De Novo Pyridine Synthesis Methods

| Method | Key Precursors | General Characteristics |

|---|---|---|

| Hantzsch Synthesis | β-keto ester, aldehyde, ammonia source | Foundational, two-step process (condensation then oxidation), versatile for certain substitution patterns. wikipedia.orgmdpi.com |

| Chichibabin Synthesis | Aldehydes, ketones, α,β-unsaturated carbonyls, ammonia | Inexpensive precursors, but can suffer from low yields. wikipedia.org |

| Cascade C-N Cross-Coupling | Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates | Modern, modular, good functional group tolerance, proceeds via a 3-azatriene intermediate. nih.gov |

| Azirine Ring Expansion | 2-allyl-2H-azirines | Transition-metal-free, proceeds via a 1-azatriene intermediate, operationally simple. organic-chemistry.org |

Functionalization of Pre-Formed Pyridine Scaffolds

The alternative strategy to de novo synthesis is the sequential functionalization of a pre-existing pyridine ring. wikipedia.org This top-down approach is crucial for the synthesis of complex molecules and for the late-stage modification of drug candidates. The synthesis of this compound would involve the stepwise and regioselective introduction of the chloro, iodo, and isopropoxy groups onto a pyridine core.

Halogenated pyridines are pivotal intermediates in organic synthesis, serving as versatile handles for subsequent cross-coupling and nucleophilic substitution reactions. nih.gov

Achieving regioselectivity in the halogenation of pyridines is a significant synthetic challenge. The pyridine ring is electron-deficient, making it less reactive towards electrophilic aromatic substitution than benzene. wikipedia.orgnih.gov Such reactions typically require harsh conditions (e.g., strong acids and high temperatures) and tend to favor substitution at the 3-position. nih.govdigitellinc.com

To overcome this inherent reactivity, several strategies have been developed:

Pyridine N-Oxide Activation: The oxidation of the pyridine nitrogen to an N-oxide activates the ring towards electrophilic attack and directs substitution primarily to the 2- and 4-positions. Subsequent deoxygenation restores the pyridine ring. This method is a well-established and practical approach for accessing 2-halopyridines. acs.org Halogenation of pyridine N-oxides can be achieved with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). acs.org

Ring-Opening/Closing Strategies: A novel approach for 3-selective halogenation involves the temporary dearomatization of the pyridine ring. The pyridine is converted into an acyclic Zincke imine intermediate, which undergoes highly regioselective halogenation under mild conditions before ring-closing to yield the 3-halopyridine. chemrxiv.org This method highlights the use of unconventional intermediates to control regioselectivity. mountainscholar.org

Table 2: Strategies for Regioselective Halogenation of Pyridines

| Position | Strategy | Description |

|---|---|---|

| C-2 / C-4 | N-Oxide Formation | Oxidation to pyridine N-oxide activates these positions for electrophilic halogenation. acs.org |

| C-3 | Direct Electrophilic Halogenation | Requires harsh conditions due to the electron-deficient nature of the ring. nih.govnih.gov |

| C-3 | Zincke Imine Intermediates | A ring-opening, halogenation, and ring-closing sequence provides high 3-selectivity under mild conditions. chemrxiv.org |

| C-4 | Phosphonium Salt Displacement | Installation of a phosphine at the 4-position to form a phosphonium salt, which is then displaced by a halide. nih.govacs.org |

Halogen-metal exchange is a powerful and widely used method for the regioselective synthesis of organometallic reagents, which can then be trapped with an electrophile. wikipedia.org This reaction is particularly useful for introducing iodine onto a pyridine ring at a specific position. The process typically involves treating a bromopyridine or chloropyridine derivative with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium, at low temperatures. wikipedia.orgznaturforsch.com

This exchange generates a highly reactive pyridyllithium species. The position of the lithium atom corresponds to the position of the original halogen, thus preserving the regiochemistry. This intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to yield the desired iodopyridine. znaturforsch.com The rate of exchange is generally faster for heavier halogens, following the trend I > Br > Cl. wikipedia.org This difference in reactivity allows for selective exchange; for example, a bromine atom can be selectively exchanged in the presence of a chlorine atom on the same ring. acs.org More recently, pentafluorohalobenzenes have been reported as effective halogen transfer reagents for the synthesis of disubstituted pyridines from Grignard reagents. acs.org

Driven by the principles of green chemistry, significant effort has been directed toward developing metal-free C-H functionalization reactions. For the halogenation of certain pyridine-containing scaffolds, methods have been developed that avoid the use of transition metals. For instance, a facile and regioselective halogenation of imidazo[1,2-a]pyridines has been achieved using sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) as the halogen source. rsc.orgrsc.org These inexpensive reagents serve as both the source of the halogen and the oxidant in the reaction, providing an efficient route to 3-halo-imidazo[1,2-a]pyridines. rsc.org While demonstrated on a fused heterocyclic system, these findings contribute to the growing toolbox of metal-free C-H halogenation techniques.

The introduction of an alkoxy group, such as the isopropoxy group in the target molecule, onto a pyridine ring is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the attack of a nucleophile—in this case, an isopropoxide anion—on an electron-deficient pyridine ring that bears a suitable leaving group, typically a halogen, at the substitution site.

The isopropoxide nucleophile is generated by treating isopropanol with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH). semanticscholar.org The reaction of this nucleophile with a halopyridine, such as a chloropyridine, leads to the displacement of the halide and the formation of the corresponding isopropoxypyridine. The efficiency of SNAr reactions on pyridine rings is highly dependent on the position of the leaving group and the presence of other electron-withdrawing substituents, which help to stabilize the negative charge in the intermediate Meisenheimer complex.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Alkenylboronic acids |

| α,β-unsaturated ketoxime O-pentafluorobenzoates |

| 3-azatriene |

| 2-allyl-2H-azirines |

| 1-azatrienes |

| Pyridine N-oxide |

| Phosphorus oxychloride |

| Sulfuryl chloride |

| Zincke imine |

| n-butyllithium |

| Pyridyllithium |

| Molecular iodine |

| Pentafluorohalobenzenes |

| Imidazo[1,2-a]pyridines |

| Sodium chlorite |

| Sodium bromite |

| Isopropanol |

| Sodium hydride |

| Sodium hydroxide |

Synthetic Routes to this compound and its Analogs: A Detailed Examination

The synthesis of polysubstituted pyridines is a cornerstone of medicinal and materials chemistry, owing to the prevalence of the pyridine scaffold in a vast array of functional molecules. Among these, this compound stands as a valuable intermediate, presenting a unique substitution pattern that allows for diverse subsequent chemical transformations. This article delineates the key synthetic methodologies for accessing this compound and its structural congeners, with a focus on nucleophilic alkoxylation, multicomponent reactions, and strategic, regiocontrolled assembly via sequential halogenation and directed metalation techniques.

2 Synthetic Methodologies for this compound and Its Structural Congeners

1 Nucleophilic Alkoxylation (Isopropoxylation) of Halopyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient heteroaromatic systems like pyridine. The introduction of an isopropoxy group onto a dihalopyridine precursor is a key step in the synthesis of the target molecule. This transformation typically involves the reaction of a dihalopyridine with an isopropoxide salt, such as sodium or potassium isopropoxide.

The reactivity of halogens in SNAr reactions on the pyridine ring generally follows the order F > Cl > Br > I for the leaving group, which is primarily dictated by the electronegativity of the halogen influencing the polarization of the C-X bond and the stability of the Meisenheimer intermediate. However, the specific substitution pattern of the pyridine ring can significantly influence the reaction's regioselectivity and rate.

In the context of synthesizing this compound, a plausible precursor would be a 2,6-dichloro-3-iodopyridine. The reaction with sodium isopropoxide would proceed via nucleophilic attack at one of the carbon atoms bearing a chlorine atom. The regioselectivity of this attack is governed by a combination of steric and electronic factors.

Table 1: Hypothetical Nucleophilic Isopropoxylation of 2,6-dichloro-3-iodopyridine

| Entry | Substrate | Reagent | Solvent | Temperature (°C) | Product(s) | Regioselectivity (6-isopropoxy:2-isopropoxy) |

|---|

This table is illustrative and based on general principles of SNAr reactions. Actual experimental data would be required to determine the precise regioselectivity.

2 Influence of Steric and Electronic Factors on Alkoxylation Regioselectivity

The regiochemical outcome of the isopropoxylation of a polysubstituted halopyridine is a delicate interplay of steric and electronic effects.

Electronic Factors: The pyridine nitrogen atom is electron-withdrawing, which activates the α (C2 and C6) and γ (C4) positions towards nucleophilic attack. In a 2,6-dihalopyridine, both positions are electronically activated. The presence of an additional substituent, such as an iodine atom at the 3-position, further modulates the electron density of the ring. An iodine atom is generally considered to be weakly electron-withdrawing through its inductive effect. This would slightly increase the electrophilicity of the adjacent C2 and C4 positions. In the case of a 2,6-dichloro-3-iodopyridine, the inductive effect of the iodine atom would render the C2 position more electron-deficient than the C6 position. This electronic bias would favor nucleophilic attack at the C2 position. stackexchange.com

Steric Factors: The isopropoxide nucleophile is relatively bulky. Steric hindrance can play a significant role in directing the nucleophilic attack to the less sterically encumbered position. In a 3-substituted 2,6-dihalopyridine, the substituent at the C3 position will sterically hinder the approach of the nucleophile to the C2 position more than the C6 position. Therefore, from a steric standpoint, attack at the C6 position would be favored. researchgate.net

The ultimate regioselectivity is a result of the balance between these opposing electronic and steric effects. For the isopropoxylation of 2,6-dichloro-3-iodopyridine, it is plausible that the steric hindrance from the 3-iodo group would be the dominant factor, leading to preferential substitution at the C6 position. However, without experimental data, this remains a hypothesis. A study on the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine showed that bulky 3-substituents direct the substitution to the 6-position. researchgate.net

3 Multi-Component Reaction Approaches for Polysubstituted Pyridines

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, such as polysubstituted pyridines, in a single synthetic operation. researchgate.netresearchgate.net Various MCRs, including Hantzsch-type reactions and their modifications, as well as transition-metal-catalyzed cycloadditions, have been developed for the construction of the pyridine ring. nih.govnih.gov

While a direct one-pot synthesis of this compound via an MCR is not explicitly reported, it is conceivable to design such a strategy by selecting appropriate building blocks that would assemble to form the desired substitution pattern. For instance, a potential MCR could involve the condensation of a β-ketoester, an enamine, and an ammonia source, where the precursors are appropriately functionalized with chloro, iodo, and isopropoxy moieties or their precursors.

Table 2: Potential Building Blocks for a Multi-Component Synthesis of the Target Pyridine

| Component 1 | Component 2 | Component 3 | Potential Product |

|---|

This table presents a conceptual approach, and the feasibility and regioselectivity would require experimental validation.

The challenge in designing such an MCR lies in the regiochemical control of the cyclization and the compatibility of the various functional groups under the reaction conditions.

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClINO |

|---|---|

Molecular Weight |

297.52 g/mol |

IUPAC Name |

6-chloro-2-iodo-3-propan-2-yloxypyridine |

InChI |

InChI=1S/C8H9ClINO/c1-5(2)12-6-3-4-7(9)11-8(6)10/h3-5H,1-2H3 |

InChI Key |

LVOAGVPFMVBPSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(N=C(C=C1)Cl)I |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 6 Chloro 2 Iodo 3 Isopropoxypyridine

Differential Reactivity of Halogen Substituents (Iodine at C2 vs. Chlorine at C6)

The synthetic utility of 6-Chloro-2-iodo-3-isopropoxypyridine is largely dictated by the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > OTf > Cl. google.com This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond (C-I < C-Br < C-Cl), with the weaker C-I bond being more susceptible to oxidative addition to a low-valent palladium center, which is often the rate-determining step in the catalytic cycle.

For this compound, the iodine atom at the C2 position is significantly more reactive than the chlorine atom at the C6 position. This allows for selective functionalization at the C2 position while leaving the C6 chloro group intact for subsequent transformations. The enhanced reactivity of the 2-position in pyridines compared to other positions is also a contributing factor. rsc.org

Several factors influence this selectivity:

Bond Strength : The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, facilitating its cleavage during the oxidative addition step of a cross-coupling reaction.

Position on the Pyridine (B92270) Ring : Halides at the α-positions (C2 and C6) of the pyridine ring are generally more reactive in palladium-catalyzed couplings than those at the β-position (C3 and C5) due to the electronic influence of the ring nitrogen. rsc.org

Electronic Effects : The electron-donating isopropoxy group at the C3 position can influence the electron density at the adjacent C2 and C4 positions, though the primary determinant of reactivity in cross-coupling remains the identity of the halogen.

This predictable reactivity hierarchy enables a modular approach to the synthesis of complex, polysubstituted pyridines. One can first perform a cross-coupling reaction at the C2 iodo position, followed by a second, typically more forcing, coupling reaction at the C6 chloro position.

Cross-Coupling Reactions of Halogenated Pyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated pyridines are common substrates in these transformations. The ability to selectively couple at different positions based on the halogen's identity makes dihalopyridines like this compound particularly useful.

A variety of palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound, each utilizing a different organometallic reagent to introduce a specific carbon-based fragment. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. google.com

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents. google.com For this compound, a Suzuki-Miyaura coupling would be expected to occur selectively at the C2-iodo position under standard conditions.

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Position of Coupling |

| Arylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | C2 (Iodo) |

| Alkylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | C2 (Iodo) |

The Stille coupling utilizes organostannane reagents for the cross-coupling reaction. google.comnih.gov Organostannanes are air-stable and tolerant of a wide variety of functional groups, making them useful in complex molecule synthesis. google.com Similar to the Suzuki-Miyaura coupling, the Stille reaction on this compound would proceed with high selectivity at the C2-iodo position. nih.gov The reactivity of the organic halide in Stille couplings follows the same general trend of I > Br > Cl, ensuring that the C-I bond is the preferred site of oxidative addition. google.com

Table 2: Illustrative Stille Coupling Reaction (Based on principles from related 6-chloro-3-iodo heterocycles.) nih.gov

| Substrate | Reagent | Catalyst | Solvent | Expected Product |

| This compound | Aryl-Sn(Bu)₃ | Pd(PPh₃)₄ | Toluene | 2-Aryl-6-chloro-3-isopropoxypyridine |

| This compound | Vinyl-Sn(Bu)₃ | PdCl₂(PPh₃)₂ | THF | 2-Vinyl-6-chloro-3-isopropoxypyridine |

The Negishi coupling employs organozinc reagents, which are among the most reactive organometallic reagents used in palladium-catalyzed cross-couplings. nih.gov This increased reactivity allows for couplings to occur under mild conditions and often with higher yields. nih.govorganic-chemistry.org The high reactivity of organozinc compounds also means they are sensitive to air and moisture. nih.gov In the context of this compound, a Negishi coupling offers a highly efficient method for selective C-C bond formation at the C2 position. The established reactivity order of halides (I > Br > Cl) holds true, allowing for chemoselective coupling at the iodo-substituted carbon. rsc.org This selectivity is a common strategy in the synthesis of complex bipyridine structures. rsc.org

Table 3: Representative Negishi Coupling Conditions (Based on general principles for dihalopyridines.) rsc.orgresearchgate.net

| Substrate | Reagent | Catalyst | Solvent | Expected Product |

| This compound | Aryl-ZnCl | Pd(PPh₃)₄ | THF | 2-Aryl-6-chloro-3-isopropoxypyridine |

| This compound | Alkyl-ZnBr | Pd₂(dba)₃ / CPhos | Toluene | 2-Alkyl-6-chloro-3-isopropoxypyridine |

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, creating aryl- and vinyl-alkynes. rsc.orggoogleapis.com It typically involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. rsc.orggoogleapis.com For this compound, the Sonogashira reaction would selectively occur at the C2-iodo position to yield 2-alkynyl-6-chloro-3-isopropoxypyridine. This selectivity is again driven by the greater reactivity of the C-I bond compared to the C-Cl bond. rsc.org Copper-free variants of the Sonogashira coupling have also been developed.

The Heck reaction couples an organic halide with an alkene to form a substituted alkene. The reaction mechanism also proceeds via oxidative addition, making it selective for the more reactive halide. Therefore, a Heck reaction with this compound would result in the formation of a styrenyl-type derivative at the C2 position, with the C6-chloro group remaining untouched under appropriate conditions.

Table 4: Representative Alkynylation and Alkenylation Reactions (Based on general principles and related examples.) rsc.orggoogleapis.com

| Reaction | Reagent | Catalyst System | Base | Solvent | Expected Product |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2-Alkynyl-6-chloro-3-isopropoxypyridine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | K₂CO₃ | DMF | 2-Alkenyl-6-chloro-3-isopropoxypyridine |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, particularly the Ullmann-type reactions, are a well-established method for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org These reactions typically involve the coupling of an aryl halide with a suitable nucleophile or another aryl species in the presence of a copper catalyst, often at elevated temperatures. organic-chemistry.org The classic Ullmann reaction refers to the synthesis of symmetric biaryls via copper-catalyzed coupling. organic-chemistry.org A more common variation, the Ullmann-type reaction, encompasses the copper-catalyzed nucleophilic aromatic substitution between aryl halides and various nucleophiles, such as phenoxides. organic-chemistry.org

In the context of this compound, the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond would be expected to dominate in copper-catalyzed coupling reactions. This chemoselectivity allows for the selective formation of a new bond at the C2 position while leaving the C6-chloro substituent intact for potential subsequent transformations. The mechanism of the Ullmann-type reaction is believed to proceed through a catalytic cycle where copper is postulated to undergo oxidation to Cu(III). organic-chemistry.org

| Reaction Type | Description | Key Features |

| Classic Ullmann Reaction | Synthesis of symmetric biaryls from aryl halides. | Requires an excess of copper and high temperatures (around 200 °C). organic-chemistry.org |

| Ullmann-Type Reaction | Copper-catalyzed nucleophilic aromatic substitution. | Couples aryl halides with nucleophiles like phenoxides. organic-chemistry.org |

Chemoselective Coupling Strategies for Polyhalogenated Pyridines

Polyhalogenated pyridines are versatile building blocks in organic synthesis due to the potential for sequential, site-selective cross-coupling reactions. nih.govthieme-connect.de The chemoselectivity in these reactions is governed by the relative reactivity of the different carbon-halogen bonds. For palladium-catalyzed cross-coupling reactions, the typical order of reactivity for halogens is I > Br > Cl > F. nih.gov This inherent reactivity difference can be exploited to achieve selective functionalization of polyhalogenated pyridines.

In the case of this compound, the C2-iodo bond is significantly more reactive than the C6-chloro bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This allows for the selective introduction of an aryl, alkyl, or other organic moiety at the C2 position while preserving the chloro group at the C6 position for subsequent chemical modifications.

Furthermore, the selectivity of these coupling reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. nsf.gov For instance, the use of sterically hindered N-heterocyclic carbene ligands has been shown to alter the conventional site-selectivity in the cross-coupling of dihalogenated N-heteroarenes. nsf.gov

| Factor | Influence on Chemoselectivity | Example |

| Halogen Identity | The C-I bond is more reactive than the C-Br bond, which is more reactive than the C-Cl bond. nih.gov | In a molecule with both iodo and chloro substituents, the iodo group will preferentially react in a Suzuki coupling. |

| Catalyst/Ligand | The choice of palladium catalyst and ligand can influence which halogen reacts. nsf.gov | Sterically hindered ligands can favor coupling at less reactive positions. nsf.gov |

| Reaction Conditions | Temperature and additives can affect the selectivity of the reaction. | Not specified for this compound. |

Nucleophilic Substitution Reactions

Aromatic rings, especially those that are electron-deficient, can undergo nucleophilic aromatic substitution (SNAr). libretexts.org The pyridine ring, being a heteroaromatic system with an electron-withdrawing nitrogen atom, is more susceptible to nucleophilic attack than benzene. The presence of additional electron-withdrawing groups, such as the halogen atoms in this compound, further activates the ring towards SNAr. libretexts.org

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org The stability of the Meisenheimer complex is a key factor in determining the feasibility and rate of the reaction. Electron-withdrawing substituents, particularly those at positions ortho and para to the leaving group, can stabilize this intermediate through resonance. libretexts.org

For this compound, nucleophilic attack is expected to occur preferentially at the C2 and C6 positions, which are ortho and para to the ring nitrogen, respectively. The relative leaving group ability of iodide versus chloride will also influence the site of substitution.

Amination Pathways (C-N Bond Formation) of Polyhalogenated Pyridines

The introduction of an amino group onto a pyridine ring via nucleophilic aromatic substitution is a common and important transformation in medicinal chemistry. youtube.com In this reaction, an amine acts as the nucleophile, attacking the electron-deficient pyridine ring and displacing a halide leaving group. youtube.com

In the case of this compound, amination could potentially occur at either the C2 or C6 position. The outcome would depend on the specific reaction conditions and the interplay between the leaving group ability of iodide and chloride, as well as the electronic activation provided by the ring nitrogen.

Cyanation Reactions of Halopyridines

The cyanation of halopyridines is a valuable method for introducing a nitrile group, which is a versatile functional group that can be further transformed into amines, carboxylic acids, or amides. This transformation is typically achieved through a nucleophilic aromatic substitution reaction where a cyanide salt, such as sodium or potassium cyanide, is used as the nucleophile. chemguide.co.uklibretexts.org

The reaction involves the attack of the cyanide ion on the carbon atom bearing the halogen. chemistrystudent.com For the reaction to proceed efficiently, the pyridine ring should be activated by electron-withdrawing groups. The reaction conditions often involve heating the halopyridine with the cyanide salt in a suitable solvent. chemguide.co.uklibretexts.org The choice of solvent can be critical; for instance, the presence of water can lead to the formation of hydroxides as byproducts. chemguide.co.uk

For this compound, the cyanation would likely occur at one of the halogenated positions. The relative reactivity of the iodo and chloro substituents would determine the initial site of cyanation.

Other Nucleophilic Displacements

Besides amines and cyanide, other nucleophiles can also displace halogens on a pyridine ring through an SNAr mechanism. These include alkoxides and thiolates, leading to the formation of ethers and thioethers, respectively. For example, reactions of halopyridines with sodium phenoxide or sodium thiophenoxide can yield the corresponding phenoxypyridines and phenylthiopyridines. sci-hub.se

The reactivity of different halopyridines towards these nucleophiles can vary. sci-hub.se For instance, in some cases, the reactivity order follows F > Cl > Br > I, which is consistent with the first step of the SNAr mechanism (attack of the nucleophile) being rate-determining. sci-hub.se In these instances, the high electronegativity of fluorine makes the attached carbon more electrophilic. sci-hub.se

For this compound, reactions with nucleophiles such as alkoxides or thiolates would provide pathways to further functionalize the pyridine core, with the potential for selectivity between the C2 and C6 positions.

Metal-Halogen Exchange and Subsequent Quenching Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly common for the preparation of organolithium and organomagnesium compounds. wikipedia.org The exchange typically involves the reaction of an aryl or vinyl halide with an organolithium reagent, such as n-butyllithium. wikipedia.org

The rate of metal-halogen exchange is highly dependent on the halogen, with the general trend being I > Br > Cl. wikipedia.org This high reactivity of iodo-substituted arenes allows for selective metal-halogen exchange at the site of the iodine atom in the presence of other halogens like chlorine or bromine. wikipedia.org The resulting organometallic intermediate can then be reacted with a wide range of electrophiles to introduce new functional groups.

In the case of this compound, the C2-iodo bond is the most likely site for metal-halogen exchange. Treatment with an alkyllithium reagent at low temperature would be expected to selectively form the 2-lithiated pyridine derivative. This intermediate could then be quenched with an electrophile (e.g., carbon dioxide, aldehydes, ketones) to introduce a new substituent at the C2 position, leaving the C6-chloro group untouched for further synthetic manipulations.

| Halogen | Relative Rate of Metal-Halogen Exchange |

| Iodo | Fastest |

| Bromo | Intermediate |

| Chloro | Slowest |

Lithiation and Grignard Reagent Formation from Halogenated Pyridines

The generation of organometallic reagents from halogenated pyridines is a cornerstone of their synthetic utility. In the case of this compound, the formation of such reagents is highly selective due to the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is considerably weaker and more susceptible to metal-halogen exchange than the more robust carbon-chlorine bond.

Consequently, when this compound is treated with organolithium reagents, such as n-butyllithium (BuLi), or with magnesium metal for Grignard synthesis, the reaction occurs exclusively at the C-2 position. youtube.comresearchgate.net This process, known as metal-halogen exchange, results in the formation of a 6-chloro-3-isopropoxypyridin-2-yl)lithium or (6-chloro-3-isopropoxypyridin-2-yl)magnesium chloride intermediate, respectively, leaving the C-6 chloro substituent intact. This predictable selectivity is fundamental for the subsequent introduction of various functional groups at a specific location on the pyridine ring.

Table 1: Relative Reactivity of Halogens in Metal-Halogen Exchange

| Halogen at Pyridine Position | Relative Reactivity | Typical Reagents |

|---|---|---|

| Iodine | High | n-BuLi, i-PrMgCl, Mg |

| Bromine | Medium | n-BuLi, i-PrMgCl, Mg |

Electrophilic Trapping of Pyridyl Organometallics

Once the 2-pyridyl organolithium or Grignard reagent of 6-chloro-3-isopropoxypyridine is formed in situ, it serves as a powerful nucleophile. youtube.com This highly reactive intermediate can be "trapped" by a wide array of electrophilic reagents to forge new carbon-carbon or carbon-heteroatom bonds at the C-2 position. This two-step sequence—selective metal-halogen exchange followed by electrophilic quench—provides a reliable method for elaborating the pyridine core.

The choice of electrophile determines the nature of the newly introduced substituent. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, while quenching with carbon dioxide (after acidification) produces a carboxylic acid. This versatility allows for the synthesis of a diverse library of 2-substituted-6-chloropyridine derivatives.

Table 2: Examples of Electrophilic Trapping Reactions

| Electrophile | Reagent Example | Resulting Functional Group at C-2 |

|---|---|---|

| Aldehyde/Ketone | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid |

| Alkyl Halide | Methyl Iodide | Alkyl Group (e.g., Methyl) |

| Borates | Trimethyl borate | Boronic Acid/Ester |

C-H Functionalization Strategies on the Pyridine Ring

Beyond transformations involving the halogen atoms, direct functionalization of the carbon-hydrogen bonds at positions C-4 and C-5 represents a modern and atom-economical approach to modifying the pyridine scaffold.

Direct (Transition Metal-Catalyzed) C-H Activation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for forming C-C and C-X bonds directly from C-H bonds. nih.gov Catalysts based on precious metals like palladium, rhodium, and iridium are frequently employed for these transformations. snnu.edu.cn In such reactions, a directing group on the substrate often coordinates to the metal center, positioning it in close proximity to the targeted C-H bond to facilitate activation. youtube.com

For this compound, the pyridine nitrogen atom and the oxygen of the 3-isopropoxy group are potential endogenous directing groups. These could guide a metal catalyst to activate the C-H bond at the C-4 position. This strategy could enable reactions such as direct arylation, alkylation, or acylation, providing access to functionalized pyridines that are difficult to obtain through classical methods. rsc.orgrsc.org

Photochemical and Radical-Mediated Functionalization

Photochemical and radical-mediated pathways offer an alternative to metal-catalyzed C-H functionalization. Radical-mediated C-H functionalization of heteroaromatics is a well-established field. nih.gov For electron-deficient heterocycles like pyridine, the Minisci reaction is a classic example. Under acidic conditions, which activate the pyridine ring toward nucleophilic attack, radicals generated from various precursors can add to the ring, typically at the C-2 or C-4 positions. This method could potentially be used to introduce alkyl or acyl groups onto the this compound core.

Dearomatization-Rearomatization Pathways for Pyridine Functionalization

A more complex but powerful strategy for functionalizing pyridines involves a dearomatization-rearomatization sequence. This process typically begins with the addition of a strong nucleophile to the pyridine ring, breaking its aromaticity to form a non-aromatic dihydropyridine (B1217469) intermediate. This intermediate is more reactive and can undergo subsequent functionalization, for example, by reaction with an electrophile. A final elimination step then restores the aromaticity of the ring, resulting in a net functionalization. This pathway allows for the introduction of substituents in patterns not achievable by direct substitution. While specific examples for this compound are not documented, the principle is applicable to substituted pyridines. nih.govchemicalbook.com

Transformations Involving the 3-Isopropoxy Group

The 3-isopropoxy group, while generally stable, can also be a site for chemical transformation. The most common reaction for an aryl ether of this type is ether cleavage to unveil the corresponding hydroxyl group. This transformation is typically achieved under strong acidic conditions.

Treatment of this compound with a strong Lewis acid like boron tribromide (BBr₃) or a strong protic acid such as hydrobromic acid (HBr) would be expected to cleave the isopropyl ether bond. This would yield the valuable synthetic intermediate 6-Chloro-2-iodo-3-hydroxypyridine. chemicalbook.comnih.gov This dealkylation reaction provides access to a new set of derivatives by exposing a phenolic hydroxyl group that can be further functionalized.

Stability and Lability of the Isopropoxy Group under Reaction Conditions

The isopropoxy group (O-iPr) at the 3-position of the pyridine ring is an ether linkage, and its stability is a critical consideration in synthetic applications involving this compound. Generally, aryl ethers are known for their relative stability. However, the electronic properties of the pyridine ring and the presence of adjacent bulky substituents can influence the lability of this group.

Under typical neutral or basic conditions, the isopropoxy group is expected to be stable. The carbon-oxygen bond of the ether is not readily cleaved by nucleophiles or bases. However, under strongly acidic conditions, particularly in the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), ether cleavage can occur. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base of the acid.

The general mechanism for the acidic cleavage of an aryl isopropyl ether is depicted below:

Step 1: Protonation of the Ether Oxygen

Step 2: Nucleophilic Attack The halide ion (X-) can then attack either the isopropyl group or the pyridine ring. Due to the secondary nature of the isopropyl carbocation that would be formed, the reaction can proceed via an SN1 or SN2 mechanism at the isopropyl carbon. Attack at the sp2-hybridized carbon of the pyridine ring is generally disfavored.

SN2 Pathway: The halide ion attacks the less sterically hindered carbon of the protonated ether. In the case of an isopropoxy group, this would be the secondary carbon.

SN1 Pathway: If a stable carbocation can be formed, the protonated ether can dissociate to form an alcohol and a carbocation, which is then attacked by the halide. The secondary isopropyl carbocation has moderate stability.

Given these pathways, the cleavage of the isopropoxy group in this compound under strong acidic conditions would likely yield 6-chloro-2-iodo-3-hydroxypyridine and 2-halopropane. The ease of this cleavage will depend on the reaction temperature and the concentration of the acid.

It is important to note that in the context of many organic reactions, such as cross-coupling reactions that are often performed under basic or neutral conditions, the isopropoxy group is expected to remain intact. The stability of the isopropoxy group under various potential reaction conditions is summarized in the table below.

| Reaction Condition | Stability of Isopropoxy Group | Potential Products of Lability |

| Strongly Acidic (e.g., HBr, HI) | Labile | 6-Chloro-2-iodo-3-hydroxypyridine, 2-halopropane |

| Weakly Acidic | Generally Stable | - |

| Neutral | Stable | - |

| Basic (e.g., NaOH, K2CO3) | Stable | - |

| Palladium-catalyzed cross-coupling | Generally Stable | - |

Potential for Functional Group Interconversion

The presence of three distinct functional groups on the pyridine ring of this compound offers significant opportunities for functional group interconversion, allowing for the synthesis of a variety of derivatives.

Interconversion of the Isopropoxy Group:

As discussed in the previous section, the primary transformation of the isopropoxy group is its cleavage to a hydroxyl group under strongly acidic conditions. This provides a synthetic route to 6-chloro-2-iodo-3-hydroxypyridine. The resulting hydroxyl group can then be further functionalized, for example, through etherification or esterification, to introduce a different alkoxy or acyloxy group at the 3-position.

Reactivity of the Halogen Substituents:

The chloro and iodo groups at positions 6 and 2, respectively, are excellent handles for a wide range of functional group interconversions, most notably through metal-catalyzed cross-coupling reactions.

Suzuki Coupling: The iodo group at the 2-position is generally more reactive than the chloro group at the 6-position in palladium-catalyzed Suzuki couplings. This allows for the selective introduction of an aryl or vinyl group at the 2-position by reacting this compound with a suitable boronic acid or boronate ester. Subsequent, more forcing conditions could then be used to react the chloro group.

Sonogashira Coupling: Similar to the Suzuki coupling, the iodo group is more reactive in Sonogashira couplings, enabling the selective introduction of an alkyne at the 2-position.

Buchwald-Hartwig Amination: Both the iodo and chloro groups can be converted to amino groups through palladium-catalyzed amination reactions. Selective amination at the 2-position can likely be achieved under milder conditions.

Nucleophilic Aromatic Substitution (SNAr): The chloro and iodo groups can potentially be displaced by strong nucleophiles under SNAr conditions, although this typically requires harsh reaction conditions for pyridines unless activated by strongly electron-withdrawing groups.

A summary of potential functional group interconversions for this compound is presented in the table below.

| Functional Group | Reagents and Conditions | Product Functional Group |

| 3-Isopropoxy | HBr or HI, heat | 3-Hydroxy |

| 2-Iodo | R-B(OH)2, Pd catalyst, base | 2-Aryl/Vinyl |

| 2-Iodo | R-C≡CH, Pd/Cu catalyst, base | 2-Alkynyl |

| 2-Iodo | R2NH, Pd catalyst, base | 2-Amino |

| 6-Chloro | R-B(OH)2, Pd catalyst, base (harsher conditions) | 6-Aryl/Vinyl |

| 6-Chloro | R2NH, Pd catalyst, base (harsher conditions) | 6-Amino |

Mechanistic Investigations and Selectivity Control

Regioselectivity in Synthesis and Functionalization Reactions

The precise control of reaction sites on the "6-Chloro-2-iodo-3-isopropoxypyridine" scaffold is paramount for its effective use in multistep synthetic sequences. The differential reactivity of the C2 and C6 positions, influenced by the electronic and steric nature of the substituents, allows for selective transformations.

Influence of Halogen Substituents on Reaction Site Preference

The presence of two distinct halogen atoms, iodine at the C2 position and chlorine at the C6 position, is the primary determinant of regioselectivity in cross-coupling reactions. In palladium-catalyzed processes, the reaction site preference is overwhelmingly in favor of the C2 position. This selectivity is a direct consequence of the relative bond strengths of the carbon-halogen bonds and the mechanism of oxidative addition of the palladium catalyst.

The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage and subsequent oxidative addition of a Pd(0) catalyst. This inherent difference in reactivity allows for selective functionalization at the C2 position while leaving the C6-chloro group intact for subsequent transformations. This principle is consistently observed in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. For instance, in Suzuki-Miyaura couplings of dihalogenated N-heteroarenes, the halide at the position alpha to the nitrogen (C2) is conventionally more reactive. nih.gov The order of reactivity for halogens in such couplings is generally I > Br > OTf >> Cl > F. nih.gov

This differential reactivity is crucial for the stepwise functionalization of the pyridine (B92270) ring, enabling the introduction of a diverse array of substituents at the C2 position, followed by a secondary reaction at the C6 position under more forcing conditions if required.

Directing Group Effects of the Isopropoxy Moiety

The 3-isopropoxy group, an electron-donating substituent, exerts a significant electronic influence on the pyridine ring, though its directing effects are often secondary to the dominant influence of the halogen atoms in cross-coupling reactions. Electron-donating groups generally increase the electron density of the aromatic ring, which can modulate the reactivity of the adjacent C-H bonds and the susceptibility of the C-X bonds to oxidative addition.

In the context of "this compound," the isopropoxy group at the C3 position enhances the electron density at the ortho (C2 and C4) and para (C6) positions. While this electronic enrichment could potentially influence the rate of oxidative addition, the inherent reactivity difference between the C-I and C-Cl bonds remains the controlling factor for regioselectivity in palladium-catalyzed cross-coupling reactions. However, in other reaction types, such as electrophilic aromatic substitution or directed ortho-metalation, the directing effect of the alkoxy group could become more pronounced, guiding incoming electrophiles or organometallic reagents to the C4 position. Studies on related 3-substituted 2,6-dichloropyridines have shown that bulky 3-substituents can sterically hinder the C2 position, thereby directing nucleophilic aromatic substitution towards the C6-position. mdpi.com While the isopropoxy group is not exceptionally bulky, its steric presence may still play a subtle role in modulating reactivity.

Chemo- and Site-Selectivity in Polyfunctionalized Systems

The ability to selectively functionalize one position of "this compound" in the presence of other reactive groups, both on the pyridine ring and on the coupling partner, is a critical aspect of its synthetic utility. The predictable regioselectivity based on the C-I versus C-Cl bond reactivity allows for high chemoselectivity.

For example, in a Suzuki-Miyaura coupling with a polyfunctionalized boronic acid, the reaction will selectively occur at the C2-iodo position, leaving other functional groups on the boronic acid, such as esters, ketones, or other halides, untouched under appropriate conditions. This chemo- and site-selectivity is essential for the construction of complex molecular architectures where multiple functional groups need to be preserved for subsequent transformations. The development of highly selective catalysts has been instrumental in achieving this level of control. nih.gov

The following table provides a summary of the expected regioselectivity in common cross-coupling reactions of "this compound".

| Reaction Type | Coupling Partner | Primary Reaction Site | Controlling Factor |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent | C2 | C-I bond lability |

| Sonogashira Coupling | Terminal Alkyne | C2 | C-I bond lability |

| Buchwald-Hartwig Amination | Amine | C2 | C-I bond lability |

| Heck Coupling | Alkene | C2 | C-I bond lability |

Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving "this compound" is fundamental to optimizing reaction conditions, predicting outcomes, and designing novel transformations. The following subsections outline the key mechanistic pathways for its most important reactions.

Mechanistic Pathways of Palladium-Catalyzed Cross-Coupling Reactions

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govmit.edu

Transmetalation: The organopalladium(II) intermediate then undergoes transmetalation with the organometallic coupling partner (e.g., an organoboron reagent in the Suzuki reaction or an organotin reagent in the Stille reaction). In this step, the organic group from the coupling partner is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The presence of a base is often required to facilitate this step, particularly in Suzuki couplings.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple to form the desired product with a new carbon-carbon or carbon-heteroatom bond. The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.

The choice of ligands on the palladium catalyst is critical and can significantly influence the efficiency and selectivity of the reaction by modulating the electronic and steric properties of the metal center. wikipedia.org

Radical Mechanisms in Pyridine Functionalization

While palladium-catalyzed reactions are predominant, radical-mediated functionalization of pyridines offers an alternative and complementary approach. These reactions often proceed through different intermediates and can exhibit distinct regioselectivity patterns.

The functionalization of pyridines can be achieved through radical pathways, often initiated by photoredox catalysis or radical initiators. nih.gov In the context of "this compound," radical reactions could potentially be initiated at either the C-Cl or C-I bond. However, the weaker C-I bond is more prone to homolytic cleavage to generate a pyridyl radical at the C2 position.

A plausible radical mechanism could involve the following steps:

Initiation: A radical initiator or a photocatalyst can induce the homolytic cleavage of the C-I bond, generating a 2-pyridyl radical.

Propagation: This pyridyl radical can then react with a suitable radical acceptor, such as an alkene or another aromatic system, to form a new C-C bond and a new radical species. This new radical can then propagate the chain reaction.

Termination: The reaction is terminated by the combination of two radical species or by other radical trapping processes.

The regioselectivity of radical additions to the pyridine ring itself is also a key consideration. Generally, nucleophilic radicals preferentially add to the electron-deficient C2 and C4 positions of the pyridine ring. The presence of the isopropoxy group at C3 and the chlorine at C6 would further influence the electronic landscape and thus the preferred site of radical attack.

Organometallic Intermediates and Reaction Progression

The elaboration of the this compound scaffold is heavily reliant on the generation and subsequent reaction of organometallic intermediates. The inherent electronic properties and steric profile of the substituents guide the regioselectivity of metalation, a critical step in the functionalization of the pyridine core. rsc.org

Pyridines bearing heterosubstituents such as halogens and alkoxy groups can be selectively metalated, and the resulting organometallic species can react with various electrophiles to introduce new functionalities. rsc.org In the case of this compound, the iodine atom at the C2 position is the most likely site for initial organometallic intermediate formation through halogen-metal exchange, a common strategy for generating pyridyl organometallics. The C-I bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition or exchange with common organometallic reagents like organolithiums or Grignard reagents.

The progression of reactions involving this substituted pyridine can be carefully monitored. For instance, in the synthesis of photoluminescent zirconium complexes, organometallic intermediates have been isolated and characterized, revealing crucial details about the reaction mechanism. acs.org While not involving this compound directly, these studies on other substituted pyridines, such as 2,6-bis(5-methyl-3-phenyl-1H-pyrrol-2-yl)pyridine, demonstrate the formation of stable intermediates like (MePDPPh)Zr(NMe2)2thf and (MePDPPh)ZrBn2. acs.org These findings underscore the importance of the step-wise nature of these reactions, where initial coordination and subsequent transformations can be controlled.

The table below summarizes representative organometallic intermediates formed from substituted pyridines, illustrating the types of species that could be anticipated in reactions involving this compound.

| Precursor | Reagent | Intermediate | Reaction Type |

| Substituted Pyridine | Organolithium | Lithiated Pyridine | Halogen-Metal Exchange |

| Substituted Pyridine | Palladium(0) catalyst | Oxidative Addition Complex | Cross-Coupling |

| 2,6-bis(5-methyl-3-phenyl-1H-pyrrol-2-yl)pyridine | Zr(NMe2)4 | (MePDPPh)Zr(NMe2)2thf | Ligand Exchange |

| 2,6-bis(5-methyl-3-phenyl-1H-pyrrol-2-yl)pyridine | ZrBn4 | (MePDPPh)ZrBn2 | Ligand Exchange |

The reaction of molybdenum complexes with pyridine has also been shown to proceed via an uncommon η2-pyridyl–hydride complex, (η2-N,C-pyridyl)Mo(PMe3)4H, which is formed reversibly. researchgate.net This highlights the diverse coordination chemistry of pyridines, which can involve not only the nitrogen lone pair but also the π-system and C-H bonds of the ring. researchgate.net For this compound, the formation of such intermediates would be influenced by the electronic effects of its substituents.

Pathways for Ring-Opening and Ring-Closure Reactions of Pyridines

The pyridine ring, while aromatic, is not immutable and can undergo ring-opening and ring-closure reactions under specific conditions, leading to the formation of different heterocyclic or even carbocyclic structures. acs.org These transformations are often mechanistically intricate, involving a series of steps that disrupt the aromaticity of the pyridine core.

A notable pathway involves the conversion of para-substituted pyridines into meta-substituted anilines through sequential ring-opening and ring-closing reactions. acs.org This transformation proceeds via a streptocyanine intermediate which then undergoes a (5 + 1) ring-closing reaction. acs.org Mechanistic studies suggest the formation of a triene intermediate followed by electrocyclization. acs.org While this compound is not para-substituted in the traditional sense, the principles of ring-opening initiated by nucleophilic attack are broadly applicable.

Computational and experimental studies on the reaction of pyridine with excited nitrogen atoms have unveiled complex pathways leading to either ring contraction or the formation of 7-membered rings. bohrium.comnih.gov The reaction is initiated by the barrierless addition of the nitrogen atom to the pyridine, forming bridged intermediates. bohrium.comnih.gov These intermediates can then rearrange, leading to a variety of products as summarized in the table below.

| Product Channel | Branching Fraction | Reaction Type |

| C4H4N (pyrrolyl) + HCN | 0.61 ± 0.20 | Ring Contraction |

| C3H3N2 (1H-imidazolyl/1H-pyrazolyl) + C2H2 | 0.11 ± 0.06 | Ring Contraction |

| C5H4N2 (7-membered-ring molecules or pyrrole (B145914) carbonitriles) + H | 0.28 ± 0.10 | H-Displacement/Ring Expansion |

The Zincke reaction represents another classical example of pyridine ring-opening, where pyridinium (B92312) salts react with primary or secondary amines to open the ring, which can then reclose to form new structures. While the substituents on this compound would modulate its reactivity in a Zincke-type transformation, the fundamental pathway of nucleophilic addition and ring-opening remains a plausible route for its transformation.

Advanced Spectroscopic and Structural Characterization of Functionalized Pyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. For a compound such as 6-Chloro-2-iodo-3-isopropoxypyridine, a combination of ¹H and ¹³C NMR, and potentially heteronuclear NMR, would provide a comprehensive understanding of its molecular framework.

¹H and ¹³C NMR for Detailed Structural Elucidation

¹H NMR spectroscopy would be utilized to identify the hydrogen atoms within the molecule. The isopropoxy group would be expected to show a characteristic septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃). The chemical shifts and coupling constants of the two aromatic protons on the pyridine (B92270) ring would provide crucial information about their relative positions and the electronic environment created by the chloro, iodo, and isopropoxy substituents.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring would be significantly influenced by the attached halogen and isopropoxy groups. The carbons of the isopropoxy group would also be readily identifiable.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| Pyridine-H | 7.0 - 8.0 | Doublet | 8.0 - 9.0 |

| Pyridine-H | 6.5 - 7.5 | Doublet | 8.0 - 9.0 |

| O-CH(CH₃)₂ | 4.5 - 5.5 | Septet | 6.0 - 7.0 |

| O-CH(CH ₃)₂ | 1.2 - 1.5 | Doublet | 6.0 - 7.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-Cl | 145 - 155 |

| C-I | 90 - 100 |

| C-O | 150 - 160 |

| C-H (Pyridine) | 120 - 130 |

| C-H (Pyridine) | 110 - 120 |

| C H(CH₃)₂ | 70 - 80 |

| CH(C H₃)₂ | 20 - 25 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry Techniques

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with high precision. This data would allow for the unambiguous confirmation of its elemental formula (C₈H₉ClINO). The isotopic pattern observed in the mass spectrum, particularly due to the presence of chlorine and iodine, would further corroborate the compound's identity.

LC-MS and GC-MS for Purity Assessment and Compound Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that separate a sample's components before their detection by mass spectrometry. These methods would be invaluable for assessing the purity of this compound and for identifying any potential impurities from its synthesis. The retention time from the chromatography and the mass spectrum of the main peak would together confirm the compound's identity.

X-ray Crystallography for Solid-State Structural Analysis

Should this compound be a crystalline solid, single-crystal X-ray crystallography would offer the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and intermolecular interactions. This level of detail is unparalleled for understanding the solid-state conformation of the molecule. To date, no public crystallographic data for this specific compound has been reported.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are powerful tools for elucidating the molecular structure and electronic properties of organic compounds. Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present. Ultraviolet-visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule, offering insights into its conjugation and chromophoric systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The absorption frequencies are characteristic of the types of chemical bonds and functional groups present in the molecule. For this compound, the IR spectrum would be expected to exhibit absorption bands corresponding to the vibrations of its constituent parts: the pyridine ring, the chloro group, the iodo group, and the isopropoxy group.

A hypothetical breakdown of the expected IR absorption regions for this compound is presented below. These are general ranges and the exact positions of the peaks would be influenced by the electronic interactions between the substituents on the pyridine ring.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=C, C=N (Pyridine Ring) | Stretching | 1600 - 1450 |

| C-O (Isopropoxy) | Stretching | 1250 - 1000 |

| C-Cl | Stretching | 800 - 600 |

| C-I | Stretching | 600 - 500 |

Detailed Research Findings:

Without experimental data, a detailed analysis of research findings is not possible. However, based on studies of similar halogenated and alkoxy-substituted pyridines, it can be inferred that the electron-donating nature of the isopropoxy group and the electron-withdrawing and mass effects of the halogen substituents would lead to shifts in the characteristic pyridine ring vibration frequencies compared to unsubstituted pyridine. The precise C-I stretching vibration is often weak and can be difficult to identify definitively in a complex spectrum.

UV-Vis Spectroscopy for Electronic Properties and Photochemical Behavior

UV-Vis spectroscopy provides information about the electronic transitions between molecular orbitals. The absorption of UV or visible light excites electrons from a lower energy orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. The wavelengths of maximum absorption (λmax) are indicative of the energy gaps between these orbitals.

For this compound, the UV-Vis spectrum would be expected to show absorptions arising from π → π* and n → π* transitions associated with the aromatic pyridine ring. The substituents (chloro, iodo, and isopropoxy groups) would act as auxochromes, modifying the absorption maxima and intensities compared to pyridine itself.

Hypothetical UV-Vis Absorption Data:

| Type of Transition | Expected λmax (nm) |

| π → π | ~250 - 280 |

| n → π | ~270 - 300 |

Note: These are estimated values. The actual λmax would depend on the solvent and the precise electronic effects of the substituents.

Detailed Research Findings:

There is currently no specific published research detailing the UV-Vis spectrum or photochemical behavior of this compound. In general, halogen substitution on a pyridine ring can lead to a bathochromic (red) shift in the π → π* absorption bands. The isopropoxy group, being an electron-donating group, would also be expected to cause a red shift and potentially an increase in the molar absorptivity. The photochemical behavior of halogenated pyridines can involve the cleavage of the carbon-halogen bond upon UV irradiation, but specific studies on this compound are not available.

Computational and Theoretical Studies on Polyfunctionalized Pyridines

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of complex organic molecules. For a polysubstituted pyridine (B92270) like 6-Chloro-2-iodo-3-isopropoxypyridine, DFT calculations can map the electron density distribution, determine the energies of frontier molecular orbitals (HOMO and LUMO), and calculate molecular electrostatic potential (MEP). ekb.eg These parameters are crucial for understanding the molecule's inherent reactivity.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. ekb.eg In this compound, the substituents significantly modulate these energies. The electron-donating isopropoxy group raises the HOMO energy, making the molecule more susceptible to electrophilic attack, while the electron-withdrawing chloro and iodo groups lower the LUMO energy, increasing its susceptibility to nucleophilic attack.

Molecular electrostatic potential (MEP) plots provide a visual representation of the charge distribution. ekb.eg For a substituted pyridine, these plots highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atom, being highly electronegative, typically represents a region of negative potential, making it a primary site for protonation and Lewis acid coordination. The interplay of the substituents creates a unique electrostatic landscape across the aromatic ring, guiding the approach of reagents.

Table 1: Representative DFT-Calculated Global Reactivity Descriptors for Substituted Aromatic Systems Note: This table presents illustrative data for conceptual understanding, as specific values for this compound are not publicly available. The values demonstrate general trends.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Global Hardness (η) |

| Pyridine (Reference) | -6.78 | -0.45 | 6.33 | 3.62 | 3.17 |

| 4-Chloropyridine | -7.01 | -0.89 | 6.12 | 3.95 | 3.06 |

| 4-Methoxypyridine | -6.21 | -0.21 | 6.00 | 3.21 | 3.00 |

| Pyrazolyl quinolinone | -5.99 | -2.44 | 3.55 | 4.22 | 1.78 |

Data adapted from conceptual trends discussed in literature. ekb.eg

Modeling Reaction Pathways and Transition States

Computational chemistry provides powerful tools for modeling the entire course of a chemical reaction, from reactants to products, via the transition state (TS). researchgate.net For a molecule like this compound, with multiple potential reaction sites, modeling reaction pathways is essential for predicting reaction outcomes and understanding mechanisms. mdpi.com

The process involves calculating the potential energy surface for a given reaction. The transition state, a first-order saddle point on this surface, represents the highest energy barrier that must be overcome. acs.org The structure and energy of the TS provide critical insights. For instance, in a potential nucleophilic aromatic substitution reaction on this compound, DFT calculations can determine the activation energies for substitution at the C2 (iodo) and C6 (chloro) positions. The pathway with the lower activation energy will be the kinetically favored one.

These models can also elucidate the role of catalysts. For example, in transition metal-catalyzed cross-coupling reactions, a common method for functionalizing pyridines, computational modeling can map out the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-determining step and explaining the observed product distribution. researchgate.net

Prediction of Regioselectivity and Chemoselectivity in Complex Systems

A key challenge in synthesizing and functionalizing polyfunctionalized molecules is controlling selectivity. Regioselectivity concerns where on the molecule a reaction occurs, while chemoselectivity concerns which functional group reacts. slideshare.net In this compound, a reagent could potentially interact with the nitrogen atom, the aromatic ring carbons, or the substituents themselves.

Computational models are invaluable for predicting selectivity. rsc.org By calculating the activation barriers for all possible reaction pathways, the most favorable regio- and chemical outcome can be identified. nih.gov For electrophilic aromatic substitution, for example, the regioselectivity can often be predicted by examining the calculated carbon-13 NMR chemical shifts or the distribution of the Highest Occupied Molecular Orbital (HOMO) across the heterocyclic ring. ku.dk The carbon atom with the lowest calculated chemical shift or the highest HOMO coefficient is often the most nucleophilic and thus the most likely site of attack. ku.dkyoutube.com

In recent years, machine learning (ML) models have emerged as a complementary tool. rsc.orgnih.gov Trained on large datasets of known reactions, these algorithms can learn to recognize subtle patterns in molecular structures that govern reactivity and selectivity, offering rapid predictions that can guide synthetic efforts. nih.gov

Table 2: Factors Influencing Selectivity in Pyridine Functionalization

| Factor | Description | Predicted Influence on this compound |

| Electronic Effects | The electron-donating/withdrawing nature of substituents directs incoming reagents. | The electron-donating isopropoxy group activates the ring for electrophilic attack, particularly at ortho/para positions. The electron-withdrawing halogens deactivate the ring but make the C2 and C6 positions susceptible to nucleophilic attack. |

| Steric Hindrance | Bulky groups can physically block access to nearby reaction sites. | The isopropoxy group at C3 and the iodo group at C2 provide significant steric bulk, potentially hindering reactions at these positions and favoring attack at the less hindered C4 and C5 positions. |

| Leaving Group Ability | In substitution reactions, the stability of the departing group is crucial. | Iodide is a better leaving group than chloride, suggesting that nucleophilic substitution might be favored at the C2 position over the C6 position, assuming electronic factors are comparable. |

| Directing Group Effects | Coordinated metals or other groups can direct a reaction to a specific site. | The pyridine nitrogen can coordinate to a metal center, which can then direct C-H activation or other functionalizations to the C2 or C6 positions. |

Analysis of Substituent Effects (Halogens and Isopropoxy) on Pyridine Ring Systems